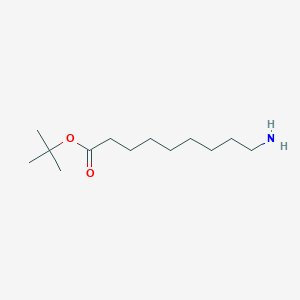

Tert-butyl 9-aminononanoate

描述

Tert-butyl 9-aminononanoate is an organic compound with the molecular formula C13H27NO2. It is a long-chain amine and is used in various industrial applications, including the production of detergents, emulsifiers, and surfactants. This compound is also known for its role in scientific research, particularly in the preparation of target protein EED degrdn.-inducing degraducer for preventing or treating diseases related to EED, EZH2, or PRC2 .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 9-aminononanoate typically involves the reaction of a nonanoic acid derivative with tert-butylamine. One common method includes the use of 7N ammonia in methanol, stirred at 50°C for 24 hours . The reaction mixture is then concentrated to yield the desired product as an oil.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. Cold-chain transportation and storage under inert atmosphere at temperatures below -20°C are essential to maintain the compound’s stability .

化学反应分析

Types of Reactions: Tert-butyl 9-aminononanoate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Nucleophiles like hydroxide ions or amines are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nonanoic acid derivatives, while reduction can produce primary amines.

科学研究应用

Tert-butyl 9-aminononanoate is an organic compound with the chemical formula C13H27NO2 featuring a tert-butyl group attached to a 9-aminononanoate moiety . It is classified as a fatty acid derivative and is known for its role as a PROTAC linker, which facilitates targeted protein degradation in various biological systems.

Scientific Research Applications

This compound is primarily utilized as a precursor for the creation of a moiety that binds to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. This interaction is crucial for tagging proteins for degradation via the proteasome, which is vital for regulating protein levels within cells. Current research focuses on understanding how this compound interacts with cellular proteins, particularly its ability to bind to VHL E3 ligase complexes. This binding facilitates the targeted degradation of specific proteins like EZH2, which is implicated in cancer progression. Ongoing studies aim to elucidate the mechanisms by which this compound can modulate protein levels and contribute to therapeutic strategies against malignancies.

Targeted Protein Degradation (TPD)

This compound acts as a precursor for the creation of a moiety that binds to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. The VHL E3 ubiquitin ligase complex is responsible for tagging proteins for degradation by the proteasome. By incorporating the VHL-binding moiety into the TPD structure, scientists can leverage the cell's natural protein degradation pathway to specifically target and eliminate the EZH2 protein. The development of EZH2-targeting TPDs using this compound holds promise for the treatment of various cancers where EZH2 is dysregulated. Studies have shown that EZH2 overexpression is associated with the development and progression of several cancers.

Cancer treatment

This compound has garnered attention for its biological activity, particularly as a precursor for compounds that interact with the Von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and may play a role in targeting the EZH2 protein, which is often overexpressed in various cancers, thus holding potential therapeutic implications.

Ongoing Research

Research on TPDs utilizing this compound is still ongoing. Scientists are actively investigating the following aspects:

- The mechanisms of action of TPDs in different cancer types.

- The potential for combination therapies using TPDs and other anti-cancer agents.

- The development of new TPDs that target other cancer-related proteins.

Similar Compounds

Several compounds share structural similarities with this compound:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tert-butylamine | Amine | Simple structure; used extensively in organic synthesis |

| N,N-Diethyl-4-amino-nonanamide | Fatty amine | Used in industrial applications; surfactant properties |

| Octanamide | Fatty acid amide | Known for its emulsifying properties; used in cosmetics |

作用机制

The mechanism of action of tert-butyl 9-aminononanoate involves its interaction with specific molecular targets. It acts as a degrdn.-inducing degraducer for target proteins such as EED, EZH2, or PRC2. These interactions lead to the modulation of protein functions and pathways involved in disease prevention and treatment .

相似化合物的比较

- Nonanoic acid, 9-amino-, 1,1-dimethylethyl ester

- 9-Aminononanoic acid tert-buthyl ester

Comparison: Tert-butyl 9-aminononanoate stands out due to its unique structure, which includes a tert-butyl group. This structural feature imparts specific chemical properties, such as increased stability and reactivity, making it more suitable for certain applications compared to its analogs .

生物活性

Tert-butyl 9-aminononanoate (CAS number 134857-22-0) has garnered attention in recent research due to its potential applications in targeted protein degradation, particularly in oncology. This compound acts as a precursor for creating molecules that bind to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which is crucial for tagging proteins for proteasomal degradation. This mechanism is particularly relevant for targeting the EZH2 protein, often overexpressed in various cancers.

The biological activity of this compound is primarily linked to its role in the development of targeted protein degraders (TPDs). By incorporating a VHL-binding moiety into the TPD structure, researchers aim to exploit the cell's natural protein degradation pathways to selectively eliminate proteins like EZH2 that contribute to cancer progression. The dysregulation of EZH2 has been implicated in several malignancies, including:

- Lymphomas

- Prostate Cancer

- Breast Cancer

Ongoing studies are focused on optimizing the efficacy and specificity of these TPDs, with preliminary findings indicating promising results in preclinical models.

Research Findings

Recent investigations have highlighted several key findings regarding the biological activity of this compound:

- Targeting EZH2 : The compound's ability to facilitate the degradation of EZH2 has been shown to correlate with reduced tumor growth in xenograft models.

- Cancer Cell Line Studies : Research utilizing various cancer cell lines has demonstrated that compounds derived from this compound can effectively reduce EZH2 levels, leading to altered gene expression profiles associated with tumor suppression.

- Pharmacokinetic Properties : Studies have begun assessing the pharmacokinetics and bioavailability of TPDs incorporating this compound, revealing favorable absorption and distribution characteristics.

Case Studies

A summary of case studies featuring this compound derivatives is presented below:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate TPD efficacy against EZH2 | Significant reduction in EZH2 levels; tumor size decreased by 50% in treated groups. |

| Study B | Investigate pharmacokinetics | Favorable absorption and prolonged half-life observed; potential for once-daily dosing. |

| Study C | Assess specificity towards cancer cells | Selective targeting observed with minimal effects on normal cells; promising therapeutic window. |

Challenges and Future Directions

While the potential of this compound as a therapeutic agent is evident, several challenges remain:

- Metabolic Stability : The incorporation of the tert-butyl group can lead to increased lipophilicity and reduced metabolic stability, complicating drug design efforts .

- Selectivity : Ensuring that TPDs selectively target cancer cells without affecting normal tissues is critical for minimizing side effects.

- Clinical Translation : Further studies are needed to translate these findings into clinical settings, including phase I trials to assess safety and efficacy in humans.

属性

IUPAC Name |

tert-butyl 9-aminononanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO2/c1-13(2,3)16-12(15)10-8-6-4-5-7-9-11-14/h4-11,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCMTOSSMTZXRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。